molecular formula C19H46O2Si3 B1674578 Lauryl trisiloxane CAS No. 139614-44-1

Lauryl trisiloxane

Cat. No. B1674578
M. Wt: 390.8 g/mol
InChI Key: ANXXYABAFAQBOT-UHFFFAOYSA-N
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Description

Lauryl trisiloxane is a compound with the molecular formula C19H46O2Si3 . It is also known by other names such as 3-Dodecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, Lauryl trimethicone, and Dodecylheptamethyltrisiloxide .


Synthesis Analysis

The synthesis of trisiloxane surfactants like Lauryl trisiloxane is typically achieved by hydrosilylation of monomeric ethoxylate monomethyl ether starting reagents . This process involves the addition of hydrogen across a double or triple bond in the presence of a catalyst .


Molecular Structure Analysis

Lauryl trisiloxane has a molecular weight of 390.8 g/mol . Its IUPAC name is dodecyl-methyl-bis(trimethylsilyloxy)silane . The InChI representation of its structure is InChI=1S/C19H46O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-24(8,20-22(2,3)4)21-23(5,6)7/h9-19H2,1-8H3 .


Physical And Chemical Properties Analysis

Lauryl trisiloxane has a molecular weight of 390.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 15 . Its exact mass is 390.28056031 g/mol . It has a topological polar surface area of 18.5 Ų .

Scientific Research Applications

Polymer Chemistry and Material Science

  • Polymerization Processes : A study on the anionic polymerization of lauryllactam in the presence of a macroactivator revealed insights into branching and condensation reactions, suggesting potential applications in creating complex polymeric structures with specific end-groups (Rached et al., 2014).
  • Emulsion Copolymerization : Research on styrene and butyl acrylate copolymers modified by silane compounds, including those related to Lauryl trisiloxane, demonstrated the impact of these modifications on the properties of emulsion copolymers, with implications for paints and coatings applications (Naghash et al., 2009).

Environmental and Analytical Chemistry

  • Cloud-Point Extraction for PAHs : A novel approach using nonionic surfactant mixtures for the extraction and preconcentration of polycyclic aromatic hydrocarbons (PAHs) from seawater samples indicates the environmental application of surfactants related to Lauryl trisiloxane (Delgado et al., 2004).

Biomedical Applications

  • Nasal Mucosa Recovery : The study of polyoxyethylene-9-lauryl ether (a compound similar to Lauryl trisiloxane) on nasal mucosa recovery post-damage highlights its potential use in nasal drug delivery systems to enhance bioavailability while ensuring mucosal health (Zhou & Donovan, 1996).

Lubrication and Tribology

  • Lubricating Properties : The effect of sodium lauryl sulfate (SLS) and ethoxylated sodium lauryl sulfate on the lubricating properties of aqueous solutions demonstrates the potential of surfactants in eco-friendly lubrication solutions, reducing wear and friction in industrial applications (Sułek & Wasilewski, 2010).

Textile Industry

  • Textile Washing : The application of silicone surfactant along with hydrocarbon surfactants for the removal of complex stains from textiles shows the effectiveness of silicone-based surfactants in enhancing cleaning efficiency and could lead to the development of more efficient laundry detergents (Pukale et al., 2017).

Future Directions

With increasing awareness of the potential adverse impact of conventional surfactants on the environment and human health, there is mounting interest in the development of bio-based surfactants . As part of this trend, future research may focus on exploring safer and more sustainable alternatives to conventional surfactants like Lauryl trisiloxane .

properties

IUPAC Name

dodecyl-methyl-bis(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H46O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-24(8,20-22(2,3)4)21-23(5,6)7/h9-19H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXXYABAFAQBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H46O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauryl trisiloxane

CAS RN

139614-44-1
Record name Lauryl trisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139614441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAURYL TRISILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OHO78HI1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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